Chamber Cleaning and Etching Gas Composition: Structural Specificity in Plasma Performance
A patent by Kato and Kamata explicitly identifies C2F5COOC2F5 as one of only four preferred fluorine-containing compounds for a chamber cleaning or etching gas composition for silicon-containing films. The claim specifies that the active gas must be selected from CF3COOCHF2, C2F5COOCHF2, CF3COOC2F5, and C2F5COOC2F5, thereby establishing a direct structural-performance boundary that excludes the commonly available partially fluorinated esters such as ethyl pentafluoropropionate (C2H5OC(O)C2F5) and methyl pentafluoropropionate. This structural distinction is critical for achieving the required plasma dissociation behavior, etch rate uniformity, and minimal residue deposition [1].
| Evidence Dimension | Structural eligibility for silicon film etching/cleaning gas composition |
|---|---|
| Target Compound Data | C2F5COOC2F5 (perfluorinated ester) is listed as a qualified compound. |
| Comparator Or Baseline | Partially fluorinated esters (e.g., ethyl pentafluoropropionate, methyl pentafluoropropionate) are not listed in the claimed composition. |
| Quantified Difference | Binary inclusion/exclusion; the patent explicitly limits the claim scope to a subset of four compounds, excluding non-perfluorinated esters. |
| Conditions | Plasma chamber cleaning/etching of silicon-containing compound films; gas composition as defined in US 2003/0029846 A1. |
Why This Matters
In semiconductor process development, using an unqualified ester can lead to etch rate variability and contamination; this patent provides a clear, legally grounded justification for specifying C2F5COOC2F5 over non-qualified alternatives.
- [1] Kato, A.; Kamata, K. Cleaning gas and etching gas. US Patent US 2003/0029846 A1 (2003). View Source
